molecular formula C20H19N3O5S B2372208 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921795-72-4

2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2372208
CAS No.: 921795-72-4
M. Wt: 413.45
InChI Key: RJBPJROVRVYEGJ-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound with the molecular formula C20H19N3O5S. It is a type of benzamide compound .


Synthesis Analysis

Benzamide compounds, including this one, are often synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Cardiotonic Activity

Research has demonstrated the potential cardiotonic activities of related pyridazinone derivatives, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide and others. These compounds showed a clear cardiotonic effect, indicating a possible application for 2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide in heart-related therapies (Wang et al., 2008).

Electrophysiological Activity

A study on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar, revealed their potency in in vitro Purkinje fiber assays. These findings suggest potential electrophysiological applications for this compound, particularly in cardiac electrophysiology (Morgan et al., 1990).

Hedgehog Signaling Pathway Inhibition

GDC-0449, a compound similar in structure, is a potent inhibitor of the Hedgehog signaling pathway, suggesting a potential application for this compound in inhibiting this pathway, which is relevant in various cancers (Yue et al., 2011).

Antipsychotic Properties

Related compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been studied for their antidopaminergic properties, suggesting a potential application in the treatment of psychosis or as antipsychotic agents (Högberg et al., 1990).

Anticancer Research

A study synthesizing substituted benzamides, including those structurally similar to this compound, demonstrated potential anticancer properties. This research avenue could be explored further for the development of anticancer agents (Redda et al., 2011).

Antifungal Activity

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities, showed significant antifungal activity. This suggests a possible application for this compound in antifungal treatments (Ienascu et al., 2018).

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-17-6-4-5-15(19(17)28-2)20(24)21-14-9-7-13(8-10-14)16-11-12-18(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBPJROVRVYEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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